Isoxadifen-ethyl

Catalog No.
S530990
CAS No.
163520-33-0
M.F
C18H17NO3
M. Wt
295.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoxadifen-ethyl

CAS Number

163520-33-0

Product Name

Isoxadifen-ethyl

IUPAC Name

ethyl 5,5-diphenyl-4H-1,2-oxazole-3-carboxylate

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

InChI

InChI=1S/C18H17NO3/c1-2-21-17(20)16-13-18(22-19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3

InChI Key

MWKVXOJATACCCH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NOC(C1)(C2=CC=CC=C2)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

ethyl-4,5-dihydro-5,5-diphenylisoxazol-3-carboxylate, isoxadifen ethyl

Canonical SMILES

CCOC(=O)C1=NOC(C1)(C2=CC=CC=C2)C3=CC=CC=C3

Description

The exact mass of the compound Isoxadifen-ethyl is 295.1208 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. It belongs to the ontological category of isoxazoline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mitigating Herbicide Injury

One of the main areas of research for Isoxadifen-ethyl is its ability to protect crops from injury caused by certain herbicides. Studies have shown that Isoxadifen-ethyl can decrease the negative effects of herbicides like fenoxaprop-P-ethyl on crops such as corn and rice. This allows for targeted weed control without damaging the desired plants.

However, applying Isoxadifen-ethyl alongside herbicides can be challenging, especially when dealing with closely related species like cultivated rice and weedy rice. Researchers are exploring alternative methods, such as applying Isoxadifen-ethyl directly to rice seeds before planting, to achieve selective weed control without harming the crop [].

Development of New Herbicide Safeners

Another area of scientific interest is the development of new and improved herbicide safeners based on Isoxadifen-ethyl. Research has been conducted to modify the structure of Isoxadifen-ethyl and create derivatives with enhanced seed treatment properties. These studies involve synthesizing new compounds and testing their effectiveness in protecting crops from herbicide damage.

Analytical Standard

Isoxadifen-ethyl, scientifically known as ethyl 5,5-diphenyl-4,5-dihydroisoxazole-3-carboxylate, is a chemical compound classified as a herbicide safener. Its primary use is to protect crops from the harmful effects of certain herbicides, enhancing their tolerance and promoting effective weed management. The compound has a molecular formula of C18H17NO3 and a molecular weight of approximately 295.33 g/mol. Isoxadifen-ethyl is particularly noted for its role in increasing the metabolic capacity of plants to detoxify herbicides, thereby mitigating potential phytotoxicity .

The exact mechanism by which isoxadifen-ethyl protects crops from herbicides is not fully understood. However, research suggests it interacts with plant enzymes responsible for herbicide metabolism, leading to increased herbicide detoxification and reduced crop injury [].

, primarily involving its functional groups. One significant reaction includes its synthesis through the reaction of 1,1-diphenylethylene with ethyl 2-chloro-2-(hydroxyimino)acetate in the presence of an alkali metal compound. The process typically occurs under mild conditions, with optimal temperatures ranging from 60 to 70 degrees Celsius, yielding high product purity and efficiency .

Additionally, isoxadifen-ethyl can hydrolyze under alkaline conditions, leading to the formation of byproducts that may further interact with other compounds in agricultural settings .

As a herbicide safener, isoxadifen-ethyl enhances the tolerance of crops such as corn and rice to specific herbicides like fenoxaprop-p-ethyl. It achieves this by inducing cytochrome P450 enzymes that promote the metabolism of herbicides within plant tissues, reducing their phytotoxic effects. Studies have demonstrated that isoxadifen-ethyl does not increase herbicide resistance evolution in plants but rather aids in detoxification processes .

Isoxadifen-ethyl can be synthesized using several methods, with one notable approach involving:

  • Starting Materials:
    • 1,1-Diphenylethylene
    • Ethyl 2-chloro-2-(hydroxyimino)acetate
  • Reaction Conditions:
    • An alkali metal compound (e.g., sodium bicarbonate) is used as a catalyst.
    • The reaction typically occurs in a solvent such as methylene dichloride or methanol.
    • Optimal temperature range: 60–70 degrees Celsius.
  • Procedure:
    • Mix the starting materials and solvent in a reaction flask.
    • Stir and gradually heat the mixture.
    • After completion, cool the solution and acidify it to precipitate the product.
    • Filter and dry to obtain isoxadifen-ethyl .

This method is favored for its simplicity and high yield potential.

Isoxadifen-ethyl is primarily used as an herbicide safener, which helps crops withstand the application of certain herbicides without suffering from phytotoxic effects. Its applications include:

  • Agriculture: Protecting crops like corn and rice from herbicide damage.
  • Weed Management: Enhancing the efficacy of herbicides by allowing higher application rates without harming the crop.

Due to its effectiveness in improving crop tolerance, it plays a crucial role in integrated weed management strategies .

Research has indicated that isoxadifen-ethyl interacts with various biological systems within plants. It enhances cytochrome P450 activity, which is essential for metabolizing xenobiotics like herbicides. For instance:

  • In studies involving corn and rice, isoxadifen-ethyl was shown to increase detoxification pathways that mitigate herbicide toxicity.
  • It has been observed that this compound does not contribute to increased resistance against herbicides but rather supports plant health during chemical stress .

These interactions underline its importance in modern agricultural practices.

Isoxadifen-ethyl shares structural and functional similarities with several other compounds used in agricultural applications. Below are some comparable compounds:

Compound NameStructure TypeApplicationUnique Features
Fenoxaprop-p-ethylHerbicideGrass controlSelective for grass species
Safener (e.g., benoxacor)Herbicide safenerProtects crops from various herbicidesDifferent mechanism of action
Cloquintocet-mexylHerbicide safenerEnhances crop toleranceUsed mainly with specific cereal crops

Uniqueness of Isoxadifen-Ethyl: Unlike many other safeners that may target specific classes of herbicides or crops, isoxadifen-ethyl demonstrates broad-spectrum efficacy across multiple crop types while enhancing metabolic detoxification mechanisms without promoting resistance evolution .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

DryPowder; OtherSolid

XLogP3

3.5

Exact Mass

295.1208

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

71LF32W32E

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

163520-33-0

Wikipedia

Isoxadifen-ethyl

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
3-Isoxazolecarboxylic acid, 4,5-dihydro-5,5-diphenyl-, ethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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